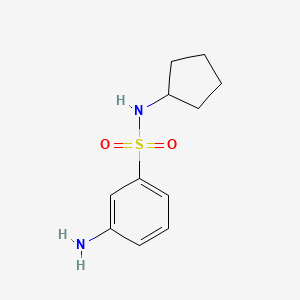

3-Amino-N-cyclopentyl-benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

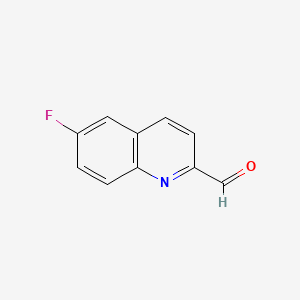

Overview

Description

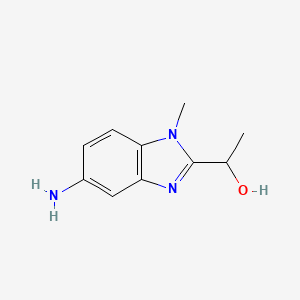

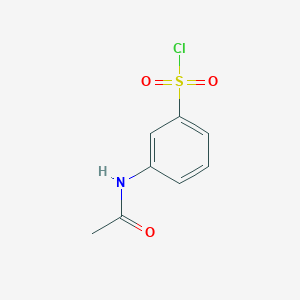

3-Amino-N-cyclopentyl-benzenesulfonamide is a derivative of benzenesulfonamide, a compound that has been extensively studied due to its relevance in medicinal chemistry and its potential for various chemical transformations. The compound is characterized by the presence of an amino group attached to the benzene ring, which is further modified by the inclusion of a cyclopentyl group. This structural feature distinguishes it from other benzenesulfonamides and may influence its chemical behavior and physical properties.

Synthesis Analysis

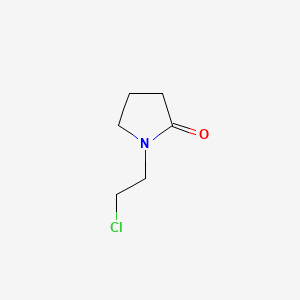

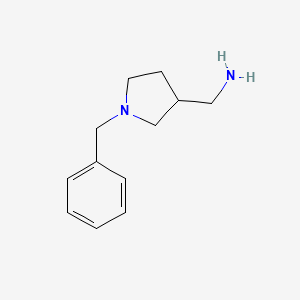

The synthesis of amino-(N-alkyl)benzenesulfonamides, which are structurally related to this compound, has been achieved through a direct N-alkylation method. This process involves the use of alcohols as alkylating agents and is catalyzed by iridium, which facilitates the recognition of different types of amino groups in complex molecules. The strategy is noted for its simplicity, high efficiency, and generality, making it a valuable approach for synthesizing a wide range of N-alkylated benzenesulfonamide derivatives .

Molecular Structure Analysis

Although the specific molecular structure of this compound is not detailed in the provided papers, related compounds such as 3-amino-4-hydroxy benzenesulfonamide have been isolated and characterized. The crystal and molecular structures of these compounds have been determined using X-ray diffraction, and their tautomeric forms have been studied using density functional theory. This analysis provides insights into the stability and reactivity of the sulfonamide group when attached to a benzene ring with substituents that can engage in tautomerism .

Chemical Reactions Analysis

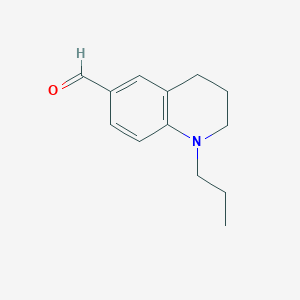

The chemical reactivity of benzenesulfonamide derivatives can be exemplified by the acid-catalyzed cyclization of p-toluenesulfonamides of N-benzyl aminoacetaldehyde derivatives. This reaction typically yields dihydroisoquinolines, but when a substituent is present α to the carbonyl group, the product is a 3-substituted tetrahydroisoquinoline. These tetrahydroisoquinoline derivatives can undergo further transformations, indicating the potential for benzenesulfonamides to participate in complex chemical reactions leading to diverse structural motifs .

Physical and Chemical Properties Analysis

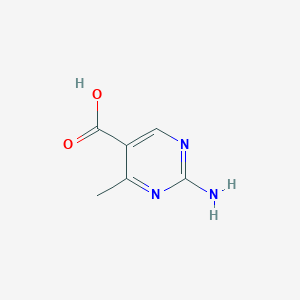

The physical and chemical properties of this compound can be inferred from studies on similar compounds. For instance, the acid-base equilibrium constants of 3-amino-4-hydroxy benzenesulfonamide have been determined using spectrophotometry, which is crucial for understanding the compound's behavior in different pH environments. Additionally, the solubility, melting point, and other physical properties are likely to be influenced by the presence of the amino and sulfonamide groups, as well as the cyclopentyl ring, which may affect the compound's hydrogen bonding capacity and overall molecular geometry .

Scientific Research Applications

Photodynamic Therapy Applications

The synthesis of new compounds related to 3-Amino-N-cyclopentyl-benzenesulfonamide has shown promising applications in photodynamic therapy (PDT). For instance, a new zinc phthalocyanine substituted with a benzenesulfonamide derivative was found to have high singlet oxygen quantum yield, making it useful as a Type II photosensitizer for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Crystal and Molecular Structure Analysis

Studies on the crystal and molecular structures of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride provide insights into the equilibrium between neutral tautomeric forms of the molecule. Such structural analyses are crucial for understanding the physicochemical properties and potential applications of these compounds (Kovalchukova et al., 2013).

Antimicrobial Activity

Research on novel sulfonamide derivatives, including those related to this compound, has revealed their potential in antimicrobial applications. For example, synthesized compounds demonstrated antimicrobial activity, offering new possibilities for treating infections and diseases (Demircioğlu et al., 2018).

Inhibition of Carbonic Anhydrase

Various benzenesulfonamides, including derivatives of this compound, have shown efficacy in inhibiting human carbonic anhydrases. These enzymes play a role in various physiological processes, and their inhibition can be leveraged in the treatment of conditions like cancer (Pacchiano et al., 2011).

Mechanism of Action

While the specific mechanism of action for 3-Amino-N-cyclopentyl-benzenesulfonamide is not available, sulfonamides, in general, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

properties

IUPAC Name |

3-amino-N-cyclopentylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c12-9-4-3-7-11(8-9)16(14,15)13-10-5-1-2-6-10/h3-4,7-8,10,13H,1-2,5-6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCJEOLLXLZFCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390415 |

Source

|

| Record name | 3-Amino-N-cyclopentylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436095-38-4 |

Source

|

| Record name | 3-Amino-N-cyclopentylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274613.png)